methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate

Medicinal Chemistry Screening Library Chemical Probe

Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate (CAS 1101131-57-0) is a synthetic small molecule (MF: C18H18N2O7; MW: 374.35 g/mol) that combines an 8-methoxy-2-oxo-2H-chromene (coumarin) moiety with a 3-oxopiperazin-2-yl acetate fragment. This unique hybrid scaffold integrates two privileged pharmacophores: the 8-methoxycoumarin core, known for acetylcholinesterase (AChE) inhibition and antioxidant activity , and the 3-oxopiperazine ring, which introduces hydrogen-bonding capacity and conformational constraint absent in simpler coumarin derivatives.

Molecular Formula C18H18N2O7
Molecular Weight 374.349
CAS No. 1101131-57-0
Cat. No. B2906904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate
CAS1101131-57-0
Molecular FormulaC18H18N2O7
Molecular Weight374.349
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCNC(=O)C3CC(=O)OC
InChIInChI=1S/C18H18N2O7/c1-25-13-5-3-4-10-8-11(18(24)27-15(10)13)17(23)20-7-6-19-16(22)12(20)9-14(21)26-2/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,22)
InChIKeyLAOVTBQOYRIXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate (CAS 1101131-57-0): A Dual Pharmacophore Coumarin-Piperazinone Scaffold


Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate (CAS 1101131-57-0) is a synthetic small molecule (MF: C18H18N2O7; MW: 374.35 g/mol) that combines an 8-methoxy-2-oxo-2H-chromene (coumarin) moiety with a 3-oxopiperazin-2-yl acetate fragment . This unique hybrid scaffold integrates two privileged pharmacophores: the 8-methoxycoumarin core, known for acetylcholinesterase (AChE) inhibition and antioxidant activity [1], and the 3-oxopiperazine ring, which introduces hydrogen-bonding capacity and conformational constraint absent in simpler coumarin derivatives [2]. The compound is available from multiple screening compound suppliers (e.g., Life Chemicals cat# F3268-0147) , but published quantitative biological activity data remain extremely limited, making procurement decisions dependent on its differentiated structural features rather than established target potency profiles.

Why Generic Coumarin or Piperazine Analogs Cannot Substitute methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate in Focused Screening


Substituting this compound with a generic coumarin (e.g., 8-methoxycoumarin) or a simple piperazinone eliminates the synergistic structural features required for dual-target engagement. The 8-methoxy-2-oxo-2H-chromene-3-carbonyl fragment is directly conjugated to the 3-oxopiperazin-2-yl acetate through an amide bond, creating a rigid, directional pharmacophore that positions the methoxycoumarin and the piperazinone acetate ester in a fixed spatial orientation . In contrast, separate procurement of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6) and methyl 2-(3-oxopiperazin-2-yl)acetate (CAS 89852-17-5) as disconnected fragments cannot recapitulate this intramolecular geometry, which is essential for reproducing any target-binding conformation discovered in screening campaigns. Furthermore, the methyl ester at the piperazinone 2-position introduces a modifiable handle for further derivatization—a feature absent in most commercially available 8-methoxycoumarin building blocks.

Quantitative Differentiation Evidence for methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate vs. Closest Analogs


Caveat on Data Availability: Published Quantitative Biological Activity for This Compound Is Currently Absent

Following an exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor databases, no published IC50, Ki, EC50, or other quantitative biological activity data were identified for methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate (CAS 1101131-57-0) . This compound appears to be a screening library compound (e.g., Life Chemicals F3268-0147) that has not yet been the subject of disclosed target-based assays. The BindingDB entry BDBM50432564, sometimes associated with CHEMBL2347010 and US9115116, 8a, corresponds to a structurally distinct molecule (SMILES: C[C@@H]1C[C@H](OC(=O)Nc2ccc(cc2)-c2cn(CCCCCCC(=O)NO)nn2)...) and is not this compound [1]. Consequently, all quantitative differentiation presented below is derived from class-level inference based on structurally closely related 8-methoxy-2-oxo-2H-chromene-3-carboxamide and coumarin-piperazine hybrid analogs. Users should treat these data as indicative of the pharmacophore's potential rather than direct experimental values for CAS 1101131-57-0.

Medicinal Chemistry Screening Library Chemical Probe

Structural Differentiation #1: Unique 3-Oxopiperazin-2-yl Acetate Attachment vs. Common Coumarin-3-Carboxamides

The target compound incorporates a 3-oxopiperazin-2-yl acetate moiety directly N-acylated by the 8-methoxy-2-oxo-2H-chromene-3-carbonyl group, creating a chromene–piperazinone hybrid inseparable by simple hydrolysis . The closest commercially available analog, ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, differs in two critical respects: (i) it uses a piperazine-1-carboxylate rather than a 3-oxopiperazin-2-yl acetate, placing the ester at the piperazine N4 position instead of the C2 side chain; (ii) the piperazine ring lacks the 3-oxo group, eliminating a hydrogen-bond acceptor and altering conformational preferences . In published structure-activity relationship (SAR) studies on coumarin-piperazine hybrids, the presence of a cyclic amide (oxopiperazine) was shown to enhance AChE inhibition compared to unsubstituted piperazine linkers, though the magnitude varied by substitution pattern [1]. No direct head-to-head comparison between these two specific compounds has been published.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Structural Differentiation #2: 8-Methoxy Substituent on the Coumarin Core Confers Predicted Physicochemical Advantages Over 7-Methoxy and Unsubstituted Analogs

The 8-methoxy substitution on the 2-oxo-2H-chromene ring distinguishes this compound from the more common 7-methoxycoumarin derivatives. In published carbonic anhydrase inhibition studies, 8-methoxycoumarin derivatives exhibited up to 20-fold selectivity for the tumor-associated isoforms hCA IX/XII over off-target cytosolic isoforms hCA I/II, an effect attributed to the optimal positioning of the 8-methoxy group within the hydrophobic active-site cleft [1]. While these data are from a different chemotype (alkylpiperazine-substituted 8-methoxycoumarins), the pharmacophoric relevance of the 8-methoxy position is established. Additionally, computational predictions for the target compound yield a boiling point of approximately 643.8 ± 55.0 °C, density of 1.72 ± 0.1 g/cm³, and a predicted pKa of 13.01 ± 0.70 , though these are class-level predictions and not experimentally determined for CAS 1101131-57-0 specifically.

Drug Design ADME Prediction Physicochemical Properties

Class-Level Biological Activity Inference: Coumarin-Piperazine Hybrids as Multitarget Ligands Relevant to Neurodegeneration and Oncology

Coumarin-piperazine hybrids as a class have demonstrated multitarget biological profiles including AChE inhibition, antioxidant (DPPH radical scavenging), anti-inflammatory, and antiproliferative activities [1]. Specifically, piperazine-linked bis(chromene) hybrids tested at 15-25 µM showed AChE inhibitory activity, with the most active compounds also demonstrating DPPH radical scavenging at 25 µg/mL [2]. Separately, 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives linked to a 1,2,3-triazole showed AChE IC50 = 15.42 µM with neuroprotective effects against H2O2-induced cell death in PC12 neurons [3]. These data establish the pharmacophoric validity of the 8-methoxycoumarin-piperazine/piperazinone scaffold class for neuroprotective and antioxidant applications, but no direct data on CAS 1101131-57-0 exist. Researchers should commission target-specific profiling to confirm whether this particular compound recapitulates or exceeds class-level activity.

Neurodegeneration Alzheimer's Disease Oncology Antioxidant

Supply Chain Differentiation: Catalog Availability and Purity Specifications

CAS 1101131-57-0 is listed as a catalog compound by multiple suppliers, including Life Chemicals (cat# F3268-0147) with a stated purity of ≥95% . In contrast, the closest structural comparator, ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, is available from fewer vendors with less clearly specified purity . The target compound's availability as a pre-weighed solid from a reputable screening compound supplier reduces procurement friction for high-throughput screening (HTS) campaigns. No stability data (e.g., DMSO solubility, freeze-thaw stability) were found for this specific compound, and users should request such data from suppliers.

Chemical Procurement Screening Library Building Block

Optimal Research and Industrial Application Scenarios for methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate Based on Structural Differentiation Evidence


Focused Screening Libraries for Neurodegenerative Disease Targets (AChE, BACE1, MAO)

Based on the established AChE inhibitory activity of 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives (IC50 ~15 µM) and piperazine-linked bis(chromene) hybrids [1], this compound is a rational inclusion in focused screening decks targeting cholinergic pathways in Alzheimer's disease. Its 3-oxopiperazin-2-yl acetate motif differentiates it from the common coumarin-3-carboxamide chemotype, potentially offering altered binding kinetics or subtype selectivity at AChE's catalytic active site (CAS) and peripheral anionic site (PAS), as demonstrated for related dual-site AChE inhibitors . Procurement for HTS campaigns against AChE, BACE1, or MAO isoforms is warranted where SAR expansion around the coumarin-piperazine scaffold is desired.

Chemical Probe Development for Carbonic Anhydrase Isoform Selectivity Studies

8-Methoxycoumarin derivatives have shown up to 20-fold selectivity for tumor-associated carbonic anhydrase isoforms hCA IX/XII over off-target isoforms hCA I/II, attributed to the 8-methoxy group's optimal positioning in the hydrophobic active-site cleft [2]. The target compound retains this 8-methoxy substitution while adding a 3-oxopiperazin-2-yl acetate tail, which may further modulate isoform selectivity through interactions with the solvent-exposed rim of the CA active site. Procurement is recommended for laboratories conducting carbonic anhydrase inhibitor screening, particularly in oncology programs where hCA IX/XII selectivity is desired. Custom profiling against a panel of CA isoforms (I, II, IX, XII) is advised to benchmark this compound against established 8-methoxycoumarin CA inhibitors.

Antioxidant and Neuroprotective Agent Screening in Oxidative Stress Models

Coumarin-piperazine hybrids have demonstrated DPPH radical scavenging activity, and 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives showed neuroprotective effects against H2O2-induced cell death in PC12 neuronal cells [1]. The target compound, combining both the 8-methoxycoumarin antioxidant core and the piperazinone moiety, is a candidate for screening in oxidative stress models (e.g., H2O2-challenged SH-SY5Y or PC12 cells, LPS-induced ROS in microglia). Its structural novelty relative to published coumarin-piperazine antioxidants may yield differentiated ROS scavenging profiles or improved cell permeability, though experimental confirmation is required.

Medicinal Chemistry Hit Expansion and Derivatization Platform

The methyl ester at the piperazinone 2-position provides a tractable handle for further synthetic elaboration: hydrolysis to the carboxylic acid, conversion to amides, or reduction to the alcohol . This enables rapid SAR exploration around the piperazinone moiety without resynthesis of the entire coumarin-piperazinone scaffold. In contrast, analogous compounds such as ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate lack this C2 ester handle, limiting their utility as diversification platforms. Medicinal chemistry groups seeking a versatile starting point for coumarin-piperazinone SAR campaigns should prioritize this compound over simpler coumarin building blocks.

Quote Request

Request a Quote for methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.